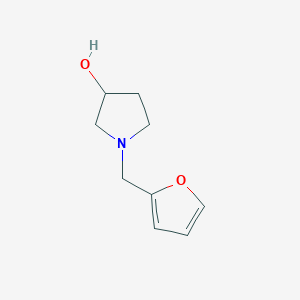

1-(Furan-2-ylmethyl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.2 g/mol |

IUPAC Name |

1-(furan-2-ylmethyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C9H13NO2/c11-8-3-4-10(6-8)7-9-2-1-5-12-9/h1-2,5,8,11H,3-4,6-7H2 |

InChI Key |

BUSFOHDWGHBWCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Furan-2-ylmethyl)pyrrolidin-3-ol with structurally related pyrrolidin-3-ol derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: Furan vs. This may improve solubility in polar solvents . Electron-Withdrawing Groups: The trifluoromethyl group in 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol increases lipophilicity and metabolic stability, making it suitable for drug candidates targeting hydrophobic binding pockets . Aminoethyl Substituent: The primary amine in 1-(2-aminoethyl)pyrrolidin-3-ol provides a site for further functionalization (e.g., conjugation or salt formation), as seen in its applications as a synthetic intermediate .

Preparation Methods

Reductive Amination Approach

One of the most prominent methods for preparing 1-(Furan-2-ylmethyl)pyrrolidin-3-ol involves reductive amination of pyrrolidine derivatives with furan-2-carboxaldehyde or related intermediates.

-

- Starting from 3-hydroxypyrrolidine or protected derivatives, the nitrogen is reacted with furan-2-carboxaldehyde under reductive amination conditions.

- The reductive amination typically uses reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation to convert the imine intermediate to the secondary amine.

- This method allows selective introduction of the furan-2-ylmethyl group at the nitrogen of the pyrrolidine ring while maintaining the hydroxyl functionality at the 3-position.

-

- In a study focusing on pyrrolidine-based ST2 inhibitors, reductive amination between 2-arylpyrrolidines and furan-2-carboxaldehyde derivatives afforded compounds structurally related to this compound with good yields and stereoselectivity.

- The reaction conditions are mild, and the method is adaptable to various substituted pyrrolidines, allowing for structural diversity.

Cyclization via Chiral Sulfinamide Intermediates

Another advanced synthetic route involves the use of chiral tert-butane-sulfinamide auxiliaries to achieve enantiomerically pure pyrrolidine derivatives bearing the furan-2-ylmethyl substituent.

-

- Preparation of enantiopure sulfinamide intermediates.

- Reaction of these intermediates with organomagnesium reagents (e.g., 4-(N,N-dimethyl)aniline magnesium bromide) to form sulfinimines.

- Base-promoted cyclization to form the pyrrolidine ring.

- Acid-mediated removal of the chiral auxiliary to yield enantiopure pyrrolidines.

- Final reductive amination with furan-2-carboxaldehyde to introduce the furan-2-ylmethyl group.

Cross-Coupling and Subsequent Functionalization

The synthesis can also leverage Suzuki-Miyaura cross-coupling reactions to assemble arylpyrrolidine intermediates, which are then further functionalized to introduce the furan-2-ylmethyl moiety.

-

- Cross-coupling of aryl halides with boronic acids to form 2-arylpyrrolidines.

- Hydrogenation and Boc deprotection steps to reveal the free amine.

- Reductive amination with furan-2-carboxaldehyde to install the furan-2-ylmethyl substituent.

- Hydrolysis or other functional group transformations to yield the final hydroxylated pyrrolidine.

Typical Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Reductive amination | Pyrrolidine derivative + furan-2-carboxaldehyde + NaBH(OAc)3 or H2/Pd | 70-90 | Mild, selective, preserves hydroxyl |

| Chiral sulfinamide cyclization | tert-butane-sulfinamide + Grignard reagent + acid deprotection + reductive amination | 60-85 | Enantiomerically pure products |

| Suzuki-Miyaura + functionalization | Aryl halide + boronic acid + Pd catalyst + hydrogenation + reductive amination | 65-80 | Allows structural diversity |

| Mannich reaction (related) | Paraformaldehyde + pyrrolidine + substituted alcohol + acid/base | Variable (50-75) | Adaptable, may require optimization |

Summary of Research Insights

- The reductive amination route is the most straightforward and widely used for preparing this compound, offering good control over functional group compatibility and stereochemistry.

- Using chiral auxiliaries enables access to enantiomerically enriched compounds, which is critical for pharmaceutical applications.

- Cross-coupling strategies provide versatility in modifying the pyrrolidine core before installing the furan substituent.

- Adaptation of Mannich reaction protocols from related pyrrolidine systems suggests potential alternative routes, especially for analog synthesis.

These methods collectively provide a robust toolkit for the preparation of this compound, supporting its use in medicinal chemistry and related fields.

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR identify proton environments (e.g., furan methylene protons at ~3.5–4.0 ppm) and confirm ring substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

- IR spectroscopy : Hydroxyl stretching (~3200–3600 cm) and furan C-O-C vibrations (~1250 cm^{-1) confirm functional groups .

- Contradiction resolution : Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) resolves ambiguous peaks .

How can computational modeling predict the compound’s pharmacokinetic properties or binding affinity to biological targets?

Advanced Research Question

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like enzymes or GPCRs, leveraging the hydroxyl and furan groups as hydrogen bond donors/acceptors .

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP (<2.5 for pyrrolidine derivatives) and polar surface area .

- Validation : Compare computational results with experimental data (e.g., in vitro assays for IC or metabolic stability) .

What strategies optimize the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- pH stability : The hydroxyl group may undergo oxidation; buffered solutions (pH 6–8) and antioxidants (e.g., ascorbic acid) mitigate degradation.

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Lyophilization improves long-term storage for hygroscopic derivatives .

- Structural analogs : Compare with 3-(Furan-2-yl)-1H-pyrazole , where furan substitution enhances stability via resonance effects .

How do structural modifications (e.g., halogenation or alkylation) impact the compound’s bioactivity?

Advanced Research Question

- Halogenation : Introducing chlorine (as in 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol ) increases lipophilicity and receptor binding affinity .

- Alkylation : Methyl or benzyl groups on the pyrrolidine nitrogen alter steric effects, potentially improving selectivity for biological targets .

- SAR studies : Systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition) identifies pharmacophores .

What purification challenges arise during synthesis, and how are they addressed?

Basic Research Question

- Byproduct formation : Side reactions (e.g., over-alkylation) are minimized using stoichiometric control and low-temperature conditions .

- Chromatography : Reverse-phase HPLC separates polar impurities, while flash chromatography isolates non-polar byproducts.

- Crystallization : Solvent screening (e.g., ethanol/water mixtures) optimizes crystal formation for X-ray analysis .

How can the compound’s reactivity in nucleophilic or electrophilic reactions be exploited for derivatization?

Advanced Research Question

- Nucleophilic sites : The hydroxyl group undergoes esterification or sulfonation, while the furan ring participates in Diels-Alder reactions .

- Electrophilic substitution : Friedel-Crafts acylation on the furan ring introduces ketone or amide functionalities .

- Cross-coupling : Suzuki-Miyaura coupling with aryl halides expands structural diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.